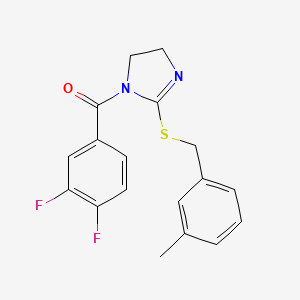![molecular formula C12H19NO2 B2488011 1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2167171-95-9](/img/structure/B2488011.png)
1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one is a compound that features a pyrrolidine ring, an oxane ring, and a propenone group. This compound is of interest due to its unique structure, which combines elements that are commonly found in bioactive molecules. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while the oxane ring is a six-membered oxygen-containing heterocycle. The propenone group is a three-carbon chain with a double bond and a ketone functional group.
Méthodes De Préparation
The synthesis of 1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the reaction of a pyrrolidine derivative with an oxane derivative under specific reaction conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles such as halides or amines. Major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the propenone group can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one has various scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential bioactivity and interactions with biological targets. In medicine, it could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity. In industry, it may be used as an intermediate in the production of pharmaceuticals or other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as pyrrolidine derivatives or oxane derivatives. These compounds share structural similarities but may differ in their chemical reactivity, bioactivity, and applications. For example, pyrrolidine derivatives are known for their use in medicinal chemistry as scaffolds for drug development, while oxane derivatives are often studied for their potential as bioactive molecules. The unique combination of the pyrrolidine and oxane rings in this compound sets it apart from other compounds and may contribute to its distinct properties and applications.
Propriétés
IUPAC Name |
1-[2-(oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-12(14)13-8-5-6-10(13)11-7-3-4-9-15-11/h2,10-11H,1,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRSLRVOCIVZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1C2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2E)-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}prop-2-enenitrile](/img/structure/B2487938.png)
![2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2487939.png)

![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one](/img/structure/B2487941.png)





